7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
“7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the CAS Number: 320417-35-4 . It has a molecular weight of 280.72 . The compound is also known by the synonym "7-(4-chlorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C15H9ClN4/c16-13-4-1-11(2-5-13)3-6-14-7-8-18-15-12(9-17)10-19-20(14)15/h1-8,10H/b6-3-" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrazolo[1,5-a]pyrimidines have been involved in rhodium-catalyzed reductive dearomatization reactions .. More detailed physical and chemical properties were not available in the search results.
Scientific Research Applications
Synthesis and Structural Characterization
One study highlighted the synthesis of a pyrazolo[1,5-a]pyrimidine derivative for potential use as a PET tumor imaging agent. The compound demonstrated rapid and prolonged accumulation in tumors with moderate washout from other tissues, suggesting its utility in the non-invasive detection of tumors (Jingli Xu et al., 2012). Another research focused on the synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation and ultrasound as eco-friendly energy sources, emphasizing the method's efficiency and environmental benefits (K. Al‐Zaydi, 2009).
Biological Evaluation and Potential Applications
The biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives has been a focal point of research, exploring their potential in various therapeutic areas. For instance, a study synthesized and evaluated the antiulcer activity of certain derivatives, identifying molecules with significant activity and highlighting their potential as therapeutic agents (G. Doria et al., 1986). Another study explored the synthesis, biological activity, and cytotoxicity of new fused pyrazolo[1,5-a]pyrimidines, reporting on their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells, underscoring the compound's multifaceted potential in medicinal chemistry (W. M. Al-Adiwish et al., 2017).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of pyrazolo[1,5-a]pyrimidine derivatives have also been extensively investigated. A novel approach to the synthesis of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones reported their potential as antimicrobial agents (A. K. El-ziaty et al., 2016). Additionally, novel pyrazole derivatives containing various moieties were synthesized and evaluated for their antimicrobial and anticancer activities, with some compounds exhibiting higher anticancer activity than the reference drug doxorubicin, highlighting the potential of these derivatives in cancer therapy (H. Hafez et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4/c16-13-4-1-11(2-5-13)3-6-14-7-8-18-15-12(9-17)10-19-20(14)15/h1-8,10H/b6-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLIVURBQWDTRS-UTCJRWHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC3=C(C=NN23)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=CC=NC3=C(C=NN23)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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